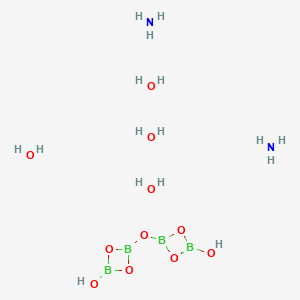

Ammonium tetraborate tetrahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium tetraborate tetrahydrate, also known as ammonium biborate tetrahydrate, is a chemical compound with the formula (NH4)2B4O7·4H2O. It is a colorless crystalline substance that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Ammonium tetraborate tetrahydrate has a wide range of applications in scientific research:

Chemistry: Used as a boron source in the synthesis of boron-containing compounds.

Biology: Employed in the preparation of buffer solutions and as a preservative.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of glass, ceramics, and as a flame retardant

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ammonium tetraborate tetrahydrate can be synthesized by reacting boric acid (H3BO3) with ammonium hydroxide (NH4OH). The reaction is as follows:

4H3BO3+2NH4OH→(NH4)2B4O7+7H2O

For the preparation of 100 grams of this compound, 106.45 grams of 25% ammonia and 93.91 grams of boric acid are required. The hot acid is added to a flask, followed by the gradual addition of the ammonium compound with stirring until the heating stops .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving boric acid and ammonium hydroxide in water, followed by heating the solution to 80-90°C to evaporate the water and concentrate the solution. The solution is then cooled to allow crystallization, and the crystals are separated and dried .

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium tetraborate tetrahydrate undergoes various chemical reactions, including:

Dehydration: When heated, it decomposes to form boron oxide (B2O3) and ammonia (NH3).

Hydrolysis: In aqueous solutions, it can hydrolyze to form boric acid and ammonium hydroxide.

Common Reagents and Conditions

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced by strong reducing agents under specific conditions.

Major Products Formed

Boron Oxide (B2O3): Formed during the dehydration process.

Boric Acid (H3BO3): Formed during hydrolysis in aqueous solutions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium Tetraborate (Borax): Na2B4O7·10H2O

Ammonium Pentaborate: (NH4)2B5O8·4H2O

Ammonium Metaborate: NH4BO2

Uniqueness

Ammonium tetraborate tetrahydrate is unique due to its specific boron content and solubility properties. Unlike sodium tetraborate, it provides a source of both ammonium and borate ions, making it suitable for applications where both ions are required. Its tetrahydrate form also offers distinct crystallization and solubility characteristics compared to other borates .

Eigenschaften

IUPAC Name |

azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4H2O7.2H3N.4H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;;;;;/h5-6H;2*1H3;4*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNWNKFWDJRMLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(O1)OB2OB(O2)O)O.N.N.O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H16N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657522 |

Source

|

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12228-87-4 |

Source

|

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-alpha-)- (9CI)](/img/no-structure.png)